molecular formula C6H14ClNO2 B2878831 (3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride CAS No. 2416219-40-2

(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride

Cat. No. B2878831
CAS RN: 2416219-40-2
M. Wt: 167.63
InChI Key: FMSHPCGQFCRYOE-NTSWFWBYSA-N
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Description

The compound “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” is a type of organic compound . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and functional groups present in the compound .


Synthesis Analysis

While specific synthesis methods for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” were not found, similar compounds have been synthesized using various methods. For example, one method involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific structural information for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” were not found .

Scientific Research Applications

Cocrystals and Structural Analysis Research has demonstrated the preparation and analysis of cocrystals involving bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, highlighting its structural properties. The study reveals the compound's monoclinic system, the chair conformation of the piperidinium ring, and the formation of homoconjugated cations through hydrogen bonding. This research is foundational in understanding the molecular structure and interactions of similar compounds (Dega‐Szafran et al., 2006).

NMR Spectroscopy for Conformational Studies NMR spectroscopy has been employed to study the conformations of derivatives of 4-hydroxy-1-methylpiperidine betaine hydrochlorides, illustrating the differentiation between conformers based on equatorial and axial positions of atoms. This research aids in understanding the molecular dynamics and structural nuances of related compounds (Dega‐Szafran et al., 2006).

Vibrational Circular Dichroism Spectroscopy for Structural Analysis Vibrational circular dichroism (VCD) spectroscopy has been applied to study the solution structures of intermediates in the synthesis of pharmaceuticals, showcasing the sensitivity of VCD spectra to geometry changes. This technique offers a novel approach for the structural analysis of chiral pharmaceutical compounds in solution, providing insights into the conformations and interactions of molecules (Urbanova et al., 2002).

Synthesis and Technology The synthesis of related compounds, such as (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, demonstrates the importance of chiral separation and protection techniques in creating targeted chemical entities. This study highlights the methodology and efficiency in synthesizing compounds with specific configurations and their potential applications in various fields of research (Jiang Jie-yin, 2015).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” was not found, similar compounds have been studied for their potential therapeutic effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. While specific safety and hazard information for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” was not found, it’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

(3S,4R)-4-methylpiperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(9)2-3-7-4-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNZRJHBIRURAJ-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC[C@@H]1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride

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